1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with fluorophenyl and methanesulfonyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Addition of the Methanesulfonyl Group: This can be done through sulfonylation reactions using methanesulfonyl chloride.
Formation of the Carboxamide Group: This step typically involves amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorophenyl and methanesulfonyl groups may play a role in binding to target proteins or enzymes, while the piperidine ring and carboxamide group contribute to the overall activity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure with a different position of the carboxamide group.
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-2-CARBOXAMIDE: Another positional isomer.
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-SULFONAMIDE: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H23FN2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23FN2O3S/c1-15-5-2-3-7-19(15)22-20(24)17-6-4-12-23(13-17)27(25,26)14-16-8-10-18(21)11-9-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,22,24) |
InChI Key |
MEEYVKPYUMHYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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